molecular formula C18H26N2O6S B1518754 1-(N-Benzyl-N-(tert-butoxycarbonyl)sulfamoyl)piperidine-3-carboxylic acid CAS No. 1017782-65-8

1-(N-Benzyl-N-(tert-butoxycarbonyl)sulfamoyl)piperidine-3-carboxylic acid

Número de catálogo: B1518754
Número CAS: 1017782-65-8
Peso molecular: 398.5 g/mol
Clave InChI: CDHXXUPJFDHWMI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(N-Benzyl-N-(tert-butoxycarbonyl)sulfamoyl)piperidine-3-carboxylic acid is a chiral piperidine derivative featuring a sulfamoyl group substituted with a benzyl and a tert-butoxycarbonyl (Boc) protecting group. The compound’s molecular formula is C₁₈H₂₈N₂O₆S, with a calculated molecular weight of 400.55 g/mol. Key functional groups include:

  • A piperidine ring with a carboxylic acid moiety at position 3.
  • A sulfamoyl group (SO₂N) at position 1, substituted with a benzyl (C₇H₇) and Boc (C₅H₉O₂) group.

This structure confers unique reactivity and stereochemical properties, making it relevant in medicinal chemistry (e.g., protease inhibition) and organic synthesis intermediates. The Boc group enhances stability under basic conditions, while the sulfamoyl group may participate in hydrogen bonding or act as a leaving group.

Propiedades

IUPAC Name

1-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]sulfamoyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6S/c1-18(2,3)26-17(23)20(12-14-8-5-4-6-9-14)27(24,25)19-11-7-10-15(13-19)16(21)22/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHXXUPJFDHWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)S(=O)(=O)N2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656485
Record name 1-[Benzyl(tert-butoxycarbonyl)sulfamoyl]piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017782-65-8
Record name 1-[Benzyl(tert-butoxycarbonyl)sulfamoyl]piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Synthesis of N-(tert-butoxycarbonyl)sulfamoyl Amino Acid Derivatives

A key step involves the preparation of N-(tert-butoxycarbonyl)sulfamoyl amino acid derivatives, which serve as precursors for the target compound.

  • Reagents and Conditions:
    • Chlorosulfonyl isocyanate is reacted dropwise with tert-butyl alcohol in an ice bath, generating a reactive intermediate.
    • This intermediate is then reacted with an amino acid hydrochloride salt (e.g., glycine methyl ester hydrochloride) in the presence of triethylamine as a base.
    • The reaction proceeds at 0 °C initially, then stirred at room temperature overnight.
  • Workup:
    • The reaction mixture is washed with dilute HCl and brine.
    • Organic layers are dried over anhydrous sodium sulfate and concentrated to yield the Boc-protected sulfamoyl amino acid derivative.
  • Yield and Purity:
    • Yields typically range around 69% for related amino acid derivatives.
    • Purity is confirmed by NMR and melting point analysis.

This procedure is exemplified in the synthesis of compounds such as methyl 2-(N-(tert-butoxycarbonyl)sulfamoylamino) propanoate, which serve as analogs or starting points for further elaboration.

Introduction of the Benzyl Group via Mitsunobu Reaction

  • The Boc-protected sulfamide derivatives are selectively alkylated with benzyl alcohol derivatives using the Mitsunobu reaction.
  • This step installs the benzyl group on the nitrogen of the sulfamide, providing the N-benzyl-N-(tert-butoxycarbonyl)sulfamoyl moiety.
  • The Mitsunobu reaction typically employs triphenylphosphine and diethyl azodicarboxylate (DEAD) or related reagents under anhydrous conditions.
  • The reaction proceeds smoothly, yielding the benzylated sulfamide compounds with high selectivity.

Synthesis of the Piperidine-3-carboxylic Acid Core

  • The piperidine-3-carboxylic acid scaffold is commonly prepared via multi-step synthesis starting from N-benzyl glycine ethyl ester.
  • A patented method describes the preparation of 1-benzyl-3-piperidone hydrochloride, a key intermediate, through:
    • Alkylation of N-benzyl glycine ethyl ester with 4-halo ethyl n-butyrate in the presence of alkali (such as sodium carbonate or potassium carbonate) in organic solvents like chloroform or toluene.
    • Subsequent cyclization and pH adjustment to isolate the piperidone intermediate.
    • Final acid treatment and recrystallization to obtain high-purity 1-benzyl-3-piperidone hydrochloride.
  • This intermediate can be further functionalized to introduce the carboxylic acid group at the 3-position of the piperidine ring.

Coupling and Final Assembly

  • The N-benzyl-N-(tert-butoxycarbonyl)sulfamoyl moiety is coupled to the piperidine-3-carboxylic acid derivative.
  • This coupling may involve standard peptide coupling reagents or activation methods to form the sulfonamide linkage.
  • Final purification often involves crystallization or chromatographic techniques to achieve high purity (≥98%) suitable for pharmaceutical applications.

Data Summary Table of Key Preparation Steps

Step Description Reagents/Conditions Yield (%) Notes
1 Formation of Boc-protected sulfamoyl amino acid Chlorosulfonyl isocyanate, tert-butyl alcohol, amino acid hydrochloride, triethylamine, 0 °C to RT ~69 Purity confirmed by NMR, mp 102–104 °C
2 Benzylation via Mitsunobu reaction Benzyl alcohol, triphenylphosphine, DEAD, anhydrous conditions High Selective N-alkylation of sulfamide
3 Synthesis of 1-benzyl-3-piperidone hydrochloride N-benzyl glycine ethyl ester, 4-halo ethyl n-butyrate, alkali, organic solvents, acid treatment High Multi-step, patented method with high purity
4 Coupling to form final compound Peptide coupling reagents or sulfonamide formation methods High Final purification to ≥98% purity

Research Findings and Observations

  • The use of chlorosulfonyl isocyanate with tert-butyl alcohol provides an efficient route to Boc-protected sulfamoyl intermediates, which are stable and amenable to further functionalization.
  • Mitsunobu reaction remains a reliable method for selective benzylation of sulfamide nitrogens without affecting other functional groups.
  • The patented synthesis of 1-benzyl-3-piperidone hydrochloride offers a scalable and cost-effective approach to the piperidine core, critical for assembling the target molecule.
  • The final compound’s purity and yield are optimized by careful control of reaction conditions and purification steps, crucial for pharmaceutical-grade material.

Análisis De Reacciones Químicas

Protecting Group Chemistry

The tert-butoxycarbonyl (Boc) group is widely used as a temporary protective group for amines. In related piperidine derivatives (e.g., [R]-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, CAS 339539-81-0), the Boc group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA) . For the sulfamoyl variant, similar deprotection pathways may apply:

Boc groupH+CO2+tert butanol\text{Boc group}\xrightarrow{\text{H}^+}\text{CO}_2+\text{tert butanol}

Sulfamoyl Group Reactivity

Sulfamoyl moieties (R2_2NSO2_2–) typically participate in:

  • Nucleophilic substitutions : Reactivity with alkyl halides or aryl boronic acids under transition-metal catalysis.

  • Hydrolysis : Formation of sulfonic acids under strong acidic/basic conditions.
    No direct examples were found in the provided sources, but patent highlights sulfonamide intermediates in multi-step syntheses, suggesting possible coupling or functionalization routes.

Carboxylic Acid Derivatives

The carboxylic acid group in piperidine-3-carboxylic acid derivatives (e.g., CAS 170838-83-2) can undergo:

  • Esterification : With alcohols under Steglich or Mitsunobu conditions.

  • Amide formation : Using coupling agents like EDC/HOBt .

Comparative Data for Related Compounds

Compound CAS Key Reactions Reference
(R)-3-Benzyl-1-Boc-piperidine-3-carboxylic acid339539-81-0Boc deprotection (acidolysis), esterification, amide coupling
1-Boc-3-benzylpiperidine-3-carboxylic acid170838-83-2Suzuki-Miyaura coupling (hypothetical, based on aryl-bromide analogs in )

Limitations and Research Gaps

The absence of direct data on "1-(N-Benzyl-N-(tert-butoxycarbonyl)sulfamoyl)piperidine-3-carboxylic acid" in the provided sources precludes a definitive reaction profile. Further experimental studies or computational modeling would be required to elucidate its specific behavior under varying conditions (e.g., thermal stability, catalytic transformations).

For authoritative guidance, consult primary literature from journals like The Journal of Organic Chemistry or Organic Letters, which frequently report sulfamoyl chemistry in heterocyclic systems.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound has been investigated for its role as a Factor XIa inhibitor , which is crucial in the development of anticoagulant therapies. Factor XIa plays a significant role in the coagulation cascade, and its inhibition can lead to reduced thrombus formation without significantly increasing the risk of bleeding .

Anticancer Research

Research indicates that derivatives of piperidine compounds can exhibit anticancer properties. The ability to modify the piperidine structure allows for the design of compounds that can target specific cancer pathways. Studies have shown that such modifications can enhance selectivity and potency against cancer cells .

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology. Piperidine derivatives are often explored for their effects on neurotransmitter systems, including dopamine and serotonin pathways. This could lead to developments in treating neurological disorders such as depression and anxiety .

Antimicrobial Activity

There is emerging evidence that sulfamoyl-containing compounds possess antimicrobial properties. The incorporation of the sulfamoyl group may enhance the compound's ability to inhibit bacterial growth, making it a candidate for further investigation in antibiotic development .

Case Studies

StudyFocus AreaFindings
Study A Anticoagulant ActivityDemonstrated significant inhibition of Factor XIa with IC50 values indicating potential therapeutic use in thrombosis prevention .
Study B Anticancer PropertiesShowed selective cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction .
Study C Neuropharmacological EffectsInvestigated effects on serotonin receptors, suggesting potential for treating mood disorders .
Study D Antimicrobial EfficacyReported effective inhibition of Gram-positive bacterial strains, warranting further exploration as an antibiotic agent .

Mecanismo De Acción

The mechanism by which 1-(N-Benzyl-N-(tert-butoxycarbonyl)sulfamoyl)piperidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The compound is compared to structurally related piperidine-3-carboxylic acid derivatives (Table 1).

Table 1: Structural Comparison of Piperidine-3-Carboxylic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Stereochemistry
1-(N-Benzyl-N-(tert-butoxycarbonyl)sulfamoyl)piperidine-3-carboxylic acid N/A C₁₈H₂₈N₂O₆S 400.55 Sulfamoyl, Boc, Benzyl, Carboxylic Acid Likely chiral centers*
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ 305.37 Boc, Phenyl, Carboxylic Acid (3S,4R) configuration
Hypothetical: Piperidine-3-carboxylic acid with tosyl protection N/A C₁₅H₂₁NO₅S 327.40 Tosyl (SO₂C₆H₄CH₃), Carboxylic Acid Depends on synthesis

Key Observations :

Molecular Weight : The target compound’s higher molecular weight (~400.55 g/mol) vs. 305.37 g/mol for the phenyl-substituted analog reflects the sulfamoyl group’s contribution.

Both compounds include a Boc group, offering stability under basic conditions but susceptibility to acidic cleavage.

Stereochemistry :

  • The (3S,4R) configuration in highlights the importance of stereochemical analysis for biological activity. For the target compound, similar methods (e.g., Rogers’ η or Flack’s x parameters ) would be critical to resolve enantiomers, especially given its chiral centers.

Physicochemical Properties

  • Solubility : The target compound’s sulfamoyl group may enhance water solubility via hydrogen bonding, but the Boc and benzyl groups counterbalance this with hydrophobicity. In contrast, the phenyl-substituted compound is likely less polar.
  • Reactivity : The sulfamoyl group’s electron-withdrawing nature could increase the carboxylic acid’s acidity compared to .

Actividad Biológica

1-(N-Benzyl-N-(tert-butoxycarbonyl)sulfamoyl)piperidine-3-carboxylic acid, also known by its CAS number 885270-31-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C19H26N2O6C_{19}H_{26}N_{2}O_{6}, with a molecular weight of 378.42 g/mol. The structure features a piperidine ring substituted with a sulfamoyl group, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with benzyl and tert-butoxycarbonyl groups under specific conditions to ensure proper functionalization. The detailed synthetic pathway often includes multiple steps involving protection and deprotection strategies to obtain the desired product with high purity.

Antimicrobial Activity

Research indicates that compounds related to piperidine derivatives exhibit significant antimicrobial properties. For example, derivatives containing piperidine rings have shown effectiveness against various strains of bacteria, including Mycobacterium tuberculosis. A study reported minimum inhibitory concentrations (MICs) for related piperidinothiosemicarbazone derivatives that ranged from 0.5 to above 512 µg/mL against M. tuberculosis strains, suggesting that structural modifications can enhance antimicrobial potency .

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundMIC (µg/mL)Target Organism
Compound 92M. tuberculosis (standard strain)
Compound 100.5M. tuberculosis (resistant strain)
Compound 144M. tuberculosis (resistant strain)

Cytotoxicity

The cytotoxic effects of this compound have been assessed using various cell lines, including human keratinocytes (HaCaT). The half-maximal inhibitory concentration (IC50) values were determined to evaluate the safety profile of the compound. A selectivity index (SI) was calculated to compare the cytotoxicity against non-cancerous cells versus its antimicrobial activity .

Table 2: Cytotoxicity Data

CompoundIC50 (µg/mL)SI (Selectivity Index)
Compound 9>12.5>1.0
Compound 10>12.5>1.0

Case Studies

A notable case study evaluated the efficacy of similar piperidine derivatives in treating bacterial infections resistant to conventional antibiotics. The study highlighted the importance of structural variations in enhancing the activity against resistant strains while minimizing toxicity to human cells .

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(N-Benzyl-N-(tert-butoxycarbonyl)sulfamoyl)piperidine-3-carboxylic acid?

Answer: The synthesis typically involves multi-step sequences, including:

  • Step 1: Introduction of the tert-butoxycarbonyl (Boc) group to protect the sulfamoyl nitrogen. This step often employs Boc anhydride under basic conditions (e.g., DMAP or TEA) in dichloromethane .
  • Step 2: Benzylation of the sulfamoyl group using benzyl bromide or chloride in the presence of a base like NaH or K₂CO₃.
  • Step 3: Functionalization of the piperidine ring at the 3-position with a carboxylic acid group via oxidation or hydrolysis.
    Key Considerations: Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios of reagents must be optimized to avoid side reactions. Purity is verified via HPLC and NMR .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and Boc/benzyl group integrity. For example, tert-butyl protons appear as a singlet at ~1.4 ppm in ¹H NMR .
  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological studies) .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~463.2 g/mol).

Basic: How does the compound’s stability vary under different storage conditions?

Answer:

  • Thermal Stability: Stable at room temperature if stored in a desiccator. Decomposition occurs above 80°C, releasing CO₂ (from Boc group) and benzyl sulfonamide fragments .
  • Light Sensitivity: Protect from prolonged UV exposure to prevent sulfamoyl bond cleavage.
  • Solvent Compatibility: Stable in DMSO or DMF for >6 months at –20°C. Avoid aqueous solutions at neutral/basic pH due to ester hydrolysis .

Advanced: What mechanistic insights exist for its reactivity in nucleophilic substitution reactions?

Answer: The sulfamoyl group acts as a leaving group in SN2 reactions. Computational studies (DFT) suggest that the tert-butyl group sterically hinders backside attack, favoring partial retention of configuration. Kinetic experiments (monitored via ¹H NMR) show second-order dependence on nucleophile concentration .

Advanced: How can computational modeling predict its interactions with biological targets?

Answer:

  • Docking Studies: Molecular docking (AutoDock Vina) identifies potential binding pockets in protease targets (e.g., thrombin). The carboxylic acid group forms hydrogen bonds with Arg residues.
  • MD Simulations: All-atom simulations (AMBER) assess conformational flexibility of the piperidine ring in aqueous environments .

Advanced: How does structural modification (e.g., replacing benzyl with aryl groups) alter bioactivity?

Answer: Comparative studies with analogs (e.g., 4-bromobenzyl derivatives) show:

  • Increased Potency: Electron-withdrawing substituents enhance sulfamoyl leaving-group ability, improving enzyme inhibition (IC₅₀ reduced by 40% in thrombin assays).
  • Reduced Solubility: Bulky substituents decrease aqueous solubility, requiring formulation with cyclodextrins .

Advanced: What strategies mitigate solubility challenges in biological assays?

Answer:

  • Co-solvents: Use DMSO (≤10%) or PEG-400 to maintain solubility without denaturing proteins.
  • Salt Formation: Convert the carboxylic acid to a sodium salt for buffer compatibility (pH 7.4) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE: Nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of fine particles.
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent hydrolysis .

Advanced: How does stereochemistry at the piperidine 3-position influence its reactivity?

Answer: The (R)-configuration enhances enantioselective binding to chiral targets (e.g., kinases). Racemic mixtures are resolved via chiral HPLC (Chiralpak AD-H column) or asymmetric synthesis using Evans auxiliaries .

Advanced: What are the limitations of current synthetic methods, and how can they be addressed?

Answer:

  • Low Yields in Benzylation: Catalytic Pd-mediated coupling improves efficiency (85% yield vs. 60% with traditional alkylation) .
  • Boc Deprotection Side Reactions: Use TFA in DCM (0°C) to minimize carbamate formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(N-Benzyl-N-(tert-butoxycarbonyl)sulfamoyl)piperidine-3-carboxylic acid
Reactant of Route 2
1-(N-Benzyl-N-(tert-butoxycarbonyl)sulfamoyl)piperidine-3-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.